Tetrahydrofuryluracil

Description

The exact mass of the compound Tetrahydrofuryluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydrofuryluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuryluracil including the price, delivery time, and more detailed information at info@benchchem.com.

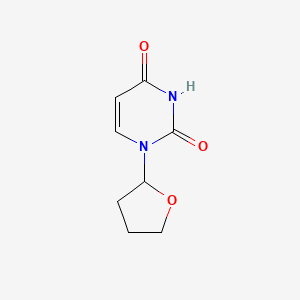

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIKVUHBBTKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223944 | |

| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-26-1 | |

| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18002-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuryluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tegafur Prodrug Activation via Cytochrome P450

[1][2]

Executive Summary

Tegafur (FT) is a widely utilized oral prodrug of the antimetabolite 5-fluorouracil (5-FU).[1] Unlike direct 5-FU administration, which suffers from rapid degradation by dihydropyrimidine dehydrogenase (DPD) and erratic bioavailability, Tegafur provides a sustained release profile. However, the efficacy of Tegafur is strictly dependent on its metabolic activation in the liver.

This guide details the obligatory bioactivation pathway mediated by Cytochrome P450 (CYP) enzymes.[2] Specifically, it focuses on the C-5' hydroxylation of the tetrahydrofuran ring—the rate-limiting step catalyzed primarily by CYP2A6 . Understanding this pathway is critical for interpreting inter-individual pharmacokinetic variability, particularly between varying ethnic populations due to CYP2A6 genetic polymorphisms.

Mechanistic Pathway Analysis

The conversion of Tegafur to 5-FU is not a single-step hydrolysis but a two-stage process involving enzymatic oxidation followed by spontaneous chemical decomposition.

The C-5' Hydroxylation Switch

The critical bioactivation event is the introduction of a hydroxyl group at the C-5' position of the tetrahydrofuran (THF) ring. This reaction is mediated by hepatic CYP enzymes.[2][3]

-

Substrate: Tegafur (Racemic mixture of R- and S-isomers).

-

Enzyme: CYP2A6 (Primary), CYP1A2 (Secondary/Low affinity).

-

Product: 5'-hydroxytegafur (Unstable hemiacetal).

Spontaneous Decomposition

The metabolite 5'-hydroxytegafur is chemically unstable. It undergoes spontaneous ring opening (elimination), resulting in the release of the active drug 5-FU and the byproduct succinaldehyde (which is further oxidized to succinic acid).

Pathway Visualization

The following diagram illustrates the activation cascade and the competing catabolic pathways.

Figure 1: The metabolic activation of Tegafur involves enzymatic hydroxylation followed by spontaneous chemical breakdown.

Enzymology & Kinetics

The conversion of Tegafur exhibits biphasic kinetics in human liver microsomes (HLM), indicating the involvement of at least two distinct enzymes with different affinities.

CYP2A6: The High-Affinity Catalyst

CYP2A6 is the principal enzyme responsible for Tegafur activation at therapeutic concentrations.

-

Affinity: High (Low

). -

Stereoselectivity: CYP2A6 metabolizes (R)-Tegafur faster than (S)-Tegafur.

-

Inhibition: Highly sensitive to inhibition by coumarin and methoxsalen.

CYP1A2 & CYP2C8: The Low-Affinity Backup

At high substrate concentrations, or in individuals with CYP2A6 deficiency, CYP1A2 and CYP2C8 contribute to the reaction. CYP1A2 generally presents a higher

Kinetic Parameters

The following table summarizes the kinetic constants derived from cDNA-expressed human CYP isoforms.

| Enzyme Isoform | Substrate Specificity | Intrinsic Clearance ( | ||

| CYP2A6 | High Affinity | 0.12 - 0.43 | ~4.0 | High |

| CYP1A2 | Low Affinity | 1.1 - 2.7 | High | Low |

| CYP2C8 | Variable | > 2.0 | Moderate | Low |

Note: Values represent ranges from pooled human liver microsome studies and recombinant enzyme assays.

Pharmacogenetics: The CYP2A6 Impact[4][5]

The CYP2A6 gene is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in Tegafur clearance and 5-FU exposure.

Key Alleles

-

CYP2A6*1: Wild-type (Normal activity).

-

CYP2A6*4: Whole gene deletion (Null activity). Common in East Asians.

-

CYP2A6*9: TATA box mutation (Reduced expression).[4]

Clinical Consequence

-

Poor Metabolizers (PM): Individuals homozygous for *4 or *9 alleles show reduced clearance of Tegafur. While this might theoretically suggest lower 5-FU formation, the accumulation of the prodrug and alternative pathways often lead to complex outcomes. However, the primary concern is often the altered toxicity profile and the potential need for dose adjustments in populations with high CYP2A6 variant frequency (e.g., Japanese vs. Caucasians).

Experimental Protocol: In Vitro Phenotyping[6]

To validate the contribution of CYP enzymes to Tegafur metabolism in a new drug formulation or interaction study, the following protocol is recommended. This workflow uses Human Liver Microsomes (HLM) and specific chemical inhibitors.[2][3]

Reagents & Materials

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Substrate: Tegafur (10 µM to 2000 µM for kinetic determination).

-

Cofactor: NADPH-generating system (3.3 mM G6P, 1.3 mM NADP+, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Inhibitors:

-

Methoxsalen: Potent mechanism-based inhibitor of CYP2A6.

-

Furafylline: Mechanism-based inhibitor of CYP1A2.

-

Montelukast: Inhibitor of CYP2C8.

-

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix HLM (final conc. 0.5 mg/mL) with Potassium Phosphate buffer (0.1 M, pH 7.4).

-

Add specific inhibitor (if testing inhibition) or vehicle.

-

Incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Incubation:

-

Incubate at 37°C with shaking.

-

Time: 30–60 minutes (Must be within the linear range of metabolite formation).

-

-

Termination:

-

Stop reaction by adding ice-cold acetonitrile or methanol containing an internal standard (e.g., 5-bromouracil).

-

-

Analysis:

-

Centrifuge at 3000 x g for 10 min to pellet protein.

-

Analyze supernatant via HPLC-UV (205 nm) or LC-MS/MS monitoring the transition for 5-FU.

-

Experimental Logic Diagram

Figure 2: Standardized workflow for in vitro assessment of Tegafur metabolism.

References

-

Ikeda, K., et al. (2000). "Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro."[2][3] Clinical Cancer Research.

-

Yamazaki, H., et al. (2001). "Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes."[3] Drug Metabolism and Disposition.

-

Daigo, S., et al. (2002). "Haplotypes in the CYP2A6 gene and their effect on the metabolism of tegafur in a Japanese population." Biochemical and Biophysical Research Communications.

-

Yamamiya, I., et al. (2014). "Effect of CYP2A6 Genetic Polymorphism on the Metabolic Conversion of Tegafur to 5-Fluorouracil and Its Enantioselectivity." Drug Metabolism and Disposition.

-

Komatsu, T., et al. (2000). "Involvement of CYP2A6 in the formation of 5-fluorouracil from tegafur in human liver microsomes."[2][1] Biological and Pharmaceutical Bulletin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

Introduction: The Strategic Design of Oral Fluoropyrimidine Therapy

An In-Depth Technical Guide to the Pharmacokinetics of Oral Tegafur in Human Plasma

Tegafur, a prodrug of the widely-used antineoplastic agent 5-fluorouracil (5-FU), represents a cornerstone in the development of oral cancer chemotherapy.[1][2][3] Its primary clinical utility lies in its ability to be administered orally, offering a more convenient and less invasive alternative to intravenous 5-FU infusions.[2][4][5] Tegafur is rarely administered alone; it is typically formulated in combination with other pharmacological modulators to enhance its efficacy and safety profile. These formulations include UFT, which combines tegafur with uracil in a 1:4 molar ratio, and S-1 (commercially known as Teysuno), a triple-drug mixture of tegafur, gimeracil, and oteracil.[2][6][7][8]

Understanding the intricate pharmacokinetic (PK) journey of tegafur—from its absorption in the gastrointestinal tract to its metabolic conversion into 5-FU and its eventual elimination—is paramount for drug development professionals. The plasma concentration of the generated 5-FU, rather than the parent drug tegafur, is directly linked to both therapeutic efficacy and toxicity.[9] However, this concentration is subject to substantial inter- and intra-patient variability, making a thorough grasp of its pharmacokinetics essential for optimizing dosing strategies and improving clinical outcomes.[5][9][10]

This guide provides a comprehensive technical overview of the pharmacokinetics of oral tegafur, detailing its metabolic bioactivation, the analytical methodologies required for its precise quantification in human plasma, and the key parameters that govern its behavior in the human body.

Section 1: The Pharmacokinetic Profile of Tegafur: An ADME Perspective

The clinical performance of tegafur is dictated by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). Each step is a critical determinant of the concentration and duration of 5-FU exposure at the tumor site.

Absorption

Following oral administration, tegafur is well-absorbed from the gastrointestinal (GI) tract.[1][11] Studies have shown that after a single oral dose, there is a short lag time of approximately 11 minutes before tegafur appears in peripheral serum.[4] The time to reach maximum plasma concentration (Tmax) for tegafur is typically observed between 0.5 and 0.8 hours, while the peak for its active metabolite, 5-FU, occurs later, around 2 to 4 hours post-administration.[11][12] This delay reflects the time required for the metabolic conversion process. Interestingly, some studies have noted that repeated administration of tegafur-containing regimens can lead to a decrease in its absorption rate constant, a phenomenon that may be linked to chemotherapy-induced intestinal injury, although this does not always result in altered overall exposure (AUC).[9][10]

Distribution

Once absorbed into the systemic circulation, tegafur and its metabolite 5-FU are distributed throughout the body. Tegafur exhibits a plasma protein binding of approximately 52.3%, while 5-FU is less extensively bound at around 18.4%.[11] A key feature of tegafur is its ability to cross the blood-brain barrier and distribute into the cerebrospinal fluid (CSF), which is a significant advantage for treating central nervous system malignancies.[11] The apparent volume of distribution for tegafur has been reported as 16 L/m² and 0.66 L/kg.[4][11]

Metabolism: The Crux of Bioactivation

The therapeutic efficacy of tegafur hinges on its bioactivation to 5-FU. This conversion is not a simple hydrolysis but a complex, enzyme-mediated process primarily occurring in the liver.[1][13][14]

The Central Role of Cytochrome P450: The metabolic conversion of tegafur to 5-FU is catalyzed mainly by cytochrome P450 (CYP) enzymes located in hepatic microsomes.[1][3][13] Extensive research using human liver microsomes and cDNA-expressed human CYPs has identified CYP2A6 as the principal enzyme responsible for this bioactivation.[3] The formation of 5-FU from tegafur shows a significant correlation with coumarin 7-hydroxylation, a marker activity of CYP2A6.[3] Other isoforms, including CYP1A2 , and to a lesser extent CYP2E1 and CYP3A5, also contribute to this metabolic pathway.[13] Kinetic analyses have revealed that CYP1A2 exhibits the highest efficiency (Vmax/Km value) for 5-FU formation, while CYP2A6 has a high catalytic capacity (Vmax).[13]

This enzymatic dependence is a major source of pharmacokinetic variability, as genetic polymorphisms in the CYP2A6 gene can significantly alter metabolic activity, leading to different plasma 5-FU concentrations among patients.[8][15] This is a critical consideration in global drug development, as the prevalence of these polymorphisms can vary between ethnic populations.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ftorafur after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of oral uracil, ftorafur, and leucovorin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. mims.com [mims.com]

- 12. PRIME PubMed | [Pharmacokinetics and a phase I study of tegafur-uracil enterogranules in cancer patients] [unboundmedicine.com]

- 13. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2: Pharmacokinetics: The Absorption, Distribution, and Fate of Drugs | Pocket Dentistry [pocketdentistry.com]

- 15. researchgate.net [researchgate.net]

The Genesis and Evolution of Ftorafur: A Prodrug Strategy in Cancer Chemotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical account and scientific deep-dive into the development of Ftorafur (Tegafur), a pivotal antimetabolite in the arsenal of cancer chemotherapy. From its initial synthesis in the Soviet Union to its widespread clinical use, particularly in combination therapies, Ftorafur's journey exemplifies the power of prodrug design to enhance the therapeutic index of potent cytotoxic agents. We will explore the chemical rationale behind its creation, its intricate mechanism of action as a masked form of 5-fluorouracil (5-FU), the key preclinical and clinical milestones that defined its trajectory, and its evolution into sophisticated combination regimens like UFT and S-1. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Ftorafur's legacy and its impact on the field of oncology.

The Precursor Landscape: The Rise and Limitations of 5-Fluorouracil

The story of Ftorafur begins with its parent compound, 5-fluorouracil (5-FU). Synthesized by Heidelberger and colleagues in 1957, 5-FU was a landmark achievement in rational drug design, created as an antagonist to the pyrimidine uracil.[1][2] Its mechanism of action involves the intracellular conversion to several active metabolites. The primary cytotoxic effect is the inhibition of thymidylate synthase (TS) by its metabolite fluoro-deoxyuridine monophosphate (FdUMP), which blocks the synthesis of thymidine, an essential precursor for DNA replication.[3][4] Additionally, its metabolites can be incorporated into RNA and DNA, leading to further cellular damage.[2][5]

Despite its efficacy, 5-FU suffered from significant drawbacks that limited its clinical utility:

-

Short Half-Life and Erratic Bioavailability: When administered intravenously, 5-FU has a very short plasma half-life due to rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), which is highly active in the liver.[6] Oral administration resulted in unpredictable and variable plasma concentrations.[6]

-

Severe Toxicity: The rapid peak plasma concentrations after bolus injection led to severe and often dose-limiting toxicities, including myelosuppression, mucositis, and gastrointestinal issues.[7]

-

Inconvenience of Administration: The need for continuous intravenous infusion to maintain therapeutic drug levels was inconvenient for patients and resource-intensive for healthcare systems.[1]

These limitations created a clear unmet need for a 5-FU analog with improved pharmacokinetic properties and a more favorable safety profile. The stage was set for the development of a prodrug strategy.

The Dawn of a Prodrug: The Synthesis and Rationale of Ftorafur

In 1967, scientists in the Soviet Union developed Ftorafur, also known as Tegafur or 1-(2-Tetrahydrofuryl)-5-fluorouracil.[5] The core concept was to mask the cytotoxic 5-FU molecule with a lipophilic tetrahydrofuranyl group. This chemical modification was designed to:

-

Enhance Oral Bioavailability: The increased lipophilicity of Ftorafur compared to 5-FU allows for better absorption from the gastrointestinal tract.[8][9]

-

Create a Depot Effect: Ftorafur itself is inactive. It requires metabolic activation to release 5-FU. This gradual conversion was intended to mimic a continuous infusion of 5-FU, maintaining lower, more sustained plasma concentrations of the active drug and thereby reducing peak-related toxicities.[10]

The synthesis of Ftorafur and its hydroxylated metabolites has been a subject of extensive research. While the initial synthesis was developed in the Soviet Union, subsequent work has refined these processes. For instance, hydroxylated derivatives of Ftorafur have been synthesized via an extended Hilbert-Johnson procedure from 1,2,3-tri-O-acetyl-D-erythrofuranose and bis(trimethylsilyl)-5-fluorouracil using stannic chloride as a catalyst.[11] Other synthetic routes have involved the treatment of 2,3-dihydrofuran with perbenzoic acid to create key intermediates for the synthesis of hydroxylated Ftorafur metabolites.[12][13]

Unraveling the Mechanism: Metabolic Activation of Ftorafur

Ftorafur's efficacy is entirely dependent on its in-vivo conversion to 5-FU. This bioactivation is a complex process that occurs through two primary pathways:

-

Microsomal Cytochrome P450 Pathway: The initial understanding was that Ftorafur is primarily metabolized in the liver by cytochrome P450 enzymes.[14] This process involves the oxidation of the tetrahydrofuran ring, leading to the release of 5-FU.

-

Soluble Enzyme Pathway: Subsequent research revealed a second, significant activation pathway mediated by soluble enzymes present not only in the liver but also in other tissues, including the small intestine and brain.[15] This pathway involves the enzymatic cleavage of the N-1-C-2' bond, directly yielding 5-FU and 4-hydroxybutanal.[15]

The dual-pathway activation contributes to the sustained release of 5-FU and potentially to the antitumor activity in tissues other than the liver.

Caption: Metabolic activation pathways of Ftorafur to 5-FU and its downstream cytotoxic effects.

Once 5-FU is released, it exerts its antineoplastic effects through the same mechanisms as intravenously administered 5-FU, primarily through the inhibition of thymidylate synthase and incorporation into nucleic acids.[3][5]

The Developmental Journey: From Preclinical Promise to Clinical Reality

The development of Ftorafur followed a path of rigorous preclinical and clinical evaluation that validated its prodrug concept.

Preclinical Evaluation

Animal studies demonstrated Ftorafur's high antitumor efficacy against a range of experimental tumors, including breast tumors, sarcomas, and certain leukemias.[9] Importantly, these studies also revealed that Ftorafur was five to six times less toxic than 5-FU, a significant finding that spurred its clinical development.[7] The therapeutic index of Ftorafur was found to be approximately double that of 5-FU, with only a fraction of the toxicity.[8]

Early Clinical Trials and Pharmacokinetics

In 1969, Taiho Pharmaceutical in Japan initiated clinical trials with Ftorafur, encountering it in the former Soviet Union.[16] The oral formulation of Ftorafur, named Futraful, was developed and launched in 1974, a move that enabled outpatient chemotherapy and laid the groundwork for the concept of adjuvant chemotherapy.[16]

Early Phase I studies in the United States confirmed the findings of Russian investigators regarding toxicity and dosage.[7] When administered intravenously as a slow infusion, Ftorafur was better tolerated than a rapid push, which caused immediate side effects like flushing, dizziness, and nausea.[7] These studies established a tolerable dose of 60 mg/kg given intravenously daily for up to 10 days, while higher doses led to severe toxicity.[7]

Pharmacokinetic studies in cancer patients revealed that after oral administration, Ftorafur is well-absorbed, with a maximum serum concentration reached in about 3.2 hours.[17] The oral absorption was found to be complete, with no significant first-pass metabolism.[17] After intravenous administration, the elimination half-life was approximately 7.6 hours.[17]

Phase I-II studies of oral tegafur showed promising results, with partial regressions observed in patients with colorectal and breast cancer, even in some who had previously been treated with 5-FU.[18] A notable finding from these early trials was that oral Ftorafur produced significantly less hematologic toxicity compared to intravenous 5-FU, with gastrointestinal toxicity being the dose-limiting factor.[18]

The Era of Combination Therapy: Enhancing Efficacy and Mitigating Toxicity

While Ftorafur represented a significant advance, the quest for further improvements in efficacy and safety led to the development of combination therapies.

UFT: The First Biochemical Modulation

A major breakthrough came with the development of UFT, a combination of Ftorafur (tegafur) and uracil in a 1:4 molar ratio.[10][19] The rationale for this combination was based on the principle of biochemical modulation. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[20][21] By inhibiting DPD, uracil prevents the rapid breakdown of the 5-FU released from Ftorafur, leading to higher and more sustained concentrations of the active drug in the blood and tumor tissues.[10] This combination was designed to enhance the antitumor activity of Ftorafur while also potentially reducing gastrointestinal toxicity.[19]

UFT was developed in Japan in the 1980s and has since been approved in over 50 countries for the treatment of various cancers, most notably colorectal cancer.[19] Clinical trials have demonstrated that UFT has significant efficacy in pancreatic, colorectal, liver, lung, and breast cancers, often with reduced side effects and improved quality of life compared to other treatments.[19]

S-1: A Triple Combination for Enhanced Efficacy and Safety

Further refinement of the oral fluoropyrimidine concept led to the development of S-1 (TS-1®), a triple-component oral anticancer agent. S-1 combines Ftorafur with two modulators:

-

Gimeracil (5-chloro-2,4-dihydropyridine - CDHP): A potent inhibitor of DPD, which is more powerful than uracil. This leads to a significant increase in the concentration and duration of 5-FU in the blood.[1][22]

-

Oteracil (potassium oxonate - Oxo): This component is designed to reduce the gastrointestinal toxicity of 5-FU. Oteracil is localized in the gastrointestinal tract and inhibits the phosphorylation of 5-FU to its active metabolites in the gut mucosa, thereby mitigating local toxicity.[1][22]

The molar ratio of Ftorafur:Gimeracil:Oteracil in S-1 is 1:0.4:1.[1] S-1 was approved in Japan in 1999 for the treatment of advanced gastric cancer and its indications have since expanded to include head and neck, colorectal, non-small cell lung, breast, pancreatic, and biliary tract cancers.[1][22]

Caption: Timeline of the development of Ftorafur and its combination therapies.

Mechanisms of Resistance

As with most chemotherapeutic agents, resistance to Ftorafur (and its active metabolite 5-FU) can develop. The mechanisms of resistance are complex and can involve:

-

Alterations in 5-FU Metabolism: Changes in the expression of enzymes involved in the activation and catabolism of 5-FU can lead to resistance. For example, decreased levels of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the conversion of 5-FU to its active metabolites, have been associated with resistance.[3]

-

Target Enzyme Modifications: Increased expression of thymidylate synthase (TS), the primary target of FdUMP, can overcome the inhibitory effects of the drug.

-

Defects in Apoptotic Pathways: Alterations in the cellular machinery that controls programmed cell death can render cancer cells less sensitive to the cytotoxic effects of 5-FU.

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies with other agents that have different mechanisms of action.

Conclusion: The Enduring Legacy of Ftorafur

The history of Ftorafur's development is a testament to the power of medicinal chemistry and rational drug design in oncology. By creating a prodrug of 5-FU, scientists were able to overcome many of the limitations of the parent compound, leading to a more effective and better-tolerated treatment for a variety of cancers. The evolution of Ftorafur into sophisticated combination therapies like UFT and S-1 further highlights the importance of biochemical modulation in optimizing cancer chemotherapy. Ftorafur and its derivatives have not only provided significant clinical benefit to millions of patients but have also served as a paradigm for the development of other oral anticancer agents, paving the way for more convenient and effective cancer treatment regimens. The principles learned from the Ftorafur story continue to influence the design of novel cancer therapeutics today.

References

- The history, mechanism and clinical use of oral 5-fluorouracil derivative chemotherapeutic agents - PubMed. (n.d.).

- Phase I study of ftorafur, an analog of 5-fluorouracil - PubMed. (n.d.).

- History of Pharmaceutical Business (Anticancer Drug Development) | History | TAIHO PHARMA. (n.d.).

- Phase I-II studies of oral tegafur (ftorafur). | Journal of Clinical Oncology - ASCO Publications. (n.d.).

- SYNTHESIS, STRUCTURE, AND CONFORMATION OF ANTI-TUMOR AGENTS IN THE SOLID AND SOLUTION STATES: HYDROXYL DERIVATIVES OF FTORAFUR. (n.d.).

- Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC - PubMed Central. (n.d.).

- Synthesis and antitumor activity of a series of ftorafur analogues: the effect of varying electronegativity at the 1'-position - PubMed. (n.d.).

- TEGAFUR - New Drug Approvals. (n.d.).

- The activation steps of ftorafur. | Download Scientific Diagram - ResearchGate. (n.d.).

- [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed. (n.d.).

- Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - Spandidos Publications. (n.d.).

- Tegafur/uracil - Wikipedia. (n.d.).

- ORAL FTORAFUR VERSUS INTRAVENOUS 5-FLUOROURACIL A comparative study in patients with colorectal cancer. (n.d.).

- 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC - NIH. (n.d.).

- Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed. (n.d.).

- Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-Hydroxyftorafur | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes - PubMed. (n.d.).

- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.).

- Pharmacokinetics of ftorafur after intravenous and oral administration - PubMed. (n.d.).

- A Phase I and Pharmacokinetic Study of Oral Uracil, Ftorafur, and Leucovorin in Patients with Advanced Cancer - PubMed. (n.d.).

- Scientific Basis for the Combination of Tegafur With Uracil - PubMed. (n.d.).

- Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - MDPI. (n.d.).

- A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research. (n.d.).

- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - ResearchGate. (n.d.).

- A twice-daily or a three-times-daily tegafur-uracil and leucovorin calcium regimen as adjuvant therapy in patients with resected colorectal cancer: A phase III study. - ASCO Publications. (n.d.).

- Buy Ftorafur® [Tegafur] - MySalve - medicines from Ukraine. (n.d.).

- 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects - YouTube. (n.d.).

- Antimetabolites - Oncology - Medbullets Step 1. (n.d.).

- Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC - NIH. (n.d.).

- Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC. (n.d.).

- UFT: Mechanism of Drug Action - CancerNetwork. (n.d.).

- Benefit of Uracil–Tegafur Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer - MDPI. (n.d.).

- Definition of Ftorafur - NCI Dictionary of Cancer Terms. (n.d.).

Sources

- 1. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncology Reports [spandidos-publications.com]

- 4. Antimetabolites - Oncology - Medbullets Step 1 [step1.medbullets.com]

- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Phase I study of ftorafur, an analog of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. mysalve.com [mysalve.com]

- 10. The history, mechanism and clinical use of oral 5-fluorouracil derivative chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. History of Pharmaceutical Business (Anticancer Drug Development) | History | TAIHO PHARMA [taiho.co.jp]

- 17. Pharmacokinetics of ftorafur after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Tegafur/uracil - Wikipedia [en.wikipedia.org]

- 20. Scientific basis for the combination of tegafur with uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benefit of Uracil–Tegafur Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer | MDPI [mdpi.com]

- 22. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Metabolic Activation-Coupled Cytotoxicity Profiling of Tegafur in Colorectal Cancer Models

Abstract & Experimental Rationale

The Challenge: Tegafur (FT) is a prodrug of 5-Fluorouracil (5-FU).[1][2] Unlike 5-FU, Tegafur is pharmacologically inert until metabolized by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6) . Standard in vitro cytotoxicity protocols often fail because common colorectal cancer (CRC) cell lines (e.g., HCT-116, HT-29) lack sufficient intrinsic CYP2A6 expression. This leads to false-negative results (artificially high IC50 values).

The Solution: This protocol details a biomimetic in vitro assay that incorporates an exogenous metabolic activation system (Liver S9 Fraction) to simulate hepatic conversion of Tegafur to 5-FU. We utilize the Cell Counting Kit-8 (CCK-8) assay over traditional MTT for its superior sensitivity and water-soluble readout, eliminating the need for DMSO solubilization which can interfere with metabolic fractions.

Mechanism of Action & Metabolic Pathway[3][4]

Tegafur functions as a "reservoir" for 5-FU. In vivo, it is hydroxylated by CYP2A6 to 5'-hydroxytegafur, which spontaneously decomposes into 5-FU. 5-FU then inhibits Thymidylate Synthase (TS), disrupting DNA replication.

Figure 1: Hepatic bioactivation pathway of Tegafur. The in vitro inclusion of CYP2A6 (via S9 fraction) is the rate-limiting step for efficacy.

Materials & Reagents

Biological Materials[2][3][5][6][7][8]

-

Target Cells: HCT-116 (p53 wild-type) and HT-29 (p53 mutant).

-

Metabolic Activation System: Rat Liver S9 Fraction (Moltox or equivalent), induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone to maximize CYP activity.

-

Cofactor Mix (NADPH Regenerating System):

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)[3]

-

G-6-P (Glucose-6-phosphate)

-

MgCl2 / KCl solution

-

Chemicals[1][2][3][7][9][10]

-

Test Compound: Tegafur (Dissolve in DMSO; Final culture concentration of DMSO < 0.1%).

-

Positive Control: 5-Fluorouracil (Active metabolite).

Detailed Protocol

Phase I: Cell Seeding (Day 0)

-

Harvest cells during the logarithmic growth phase (approx. 70-80% confluence).

-

Count cells using Trypan Blue exclusion to ensure >95% viability.

-

Seeding Density:

-

HCT-116: 3,000 - 4,000 cells/well (96-well plate).

-

HT-29: 5,000 - 6,000 cells/well (slower growth rate).

-

-

Volume: 100 µL per well in complete medium (McCoy’s 5A + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase II: Preparation of S9 Activation Mix (Critical Step)

Standard media cannot activate Tegafur. You must prepare the "Activation Medium" immediately before treatment.

S9 Mix Composition (Per 10 mL of serum-free medium):

| Component | Volume/Amount | Role |

|---|---|---|

| Liver S9 Fraction | 100 - 200 µL (1-2%) | Source of CYP2A6 |

| NADP+ (0.1 M) | 400 µL (4 mM final) | Electron acceptor |

| G-6-P (0.1 M) | 500 µL (5 mM final) | Regenerates NADPH |

| MgCl2 (0.1 M) | 100 µL | Cofactor |

-

Note: S9 fractions can be cytotoxic.[6] Always include a "Vehicle + S9" control to normalize for background toxicity caused by the liver enzymes themselves.

Phase III: Drug Treatment (Day 1)

-

Wash: Carefully remove old media from the wells. Wash once with PBS to remove serum (serum proteins can bind drugs/enzymes).

-

Treatment Groups:

-

Group A (Tegafur + S9): Tegafur (0.1 - 1000 µM) in S9 Activation Medium.

-

Group B (Tegafur - S9): Tegafur in standard serum-free medium (Negative Control).

-

Group C (5-FU): 5-Fluorouracil (0.01 - 100 µM) (Positive Control).

-

Group D (S9 Control): S9 Activation Medium only (No drug).

-

-

Duration: Incubate for 4-6 hours with the S9 mix.

-

Why only 4-6 hours? S9 enzymes degrade rapidly and can be toxic to cells upon prolonged exposure.

-

-

Recovery: After 4-6 hours, wash cells with PBS and replace with fresh complete medium (containing 10% FBS) without drug.

-

Post-Incubation: Incubate for an additional 48-72 hours to allow the DNA damage initiated by the metabolite to result in cell death.

Phase IV: CCK-8 Assay (Day 3 or 4)

-

Add 10 µL of CCK-8 reagent directly to each well (containing 100 µL medium). Do not remove the medium.

-

Incubate for 1–3 hours at 37°C. Monitor the color change (orange formazan).

-

Measure absorbance (OD) at 450 nm using a microplate reader.

Workflow Visualization

Figure 2: Step-by-step workflow emphasizing the transient S9 activation pulse followed by a recovery period.

Data Analysis & Expected Results

Calculate cell viability using the formula:

Expected IC50 Ranges (Reference Data)

| Cell Line | Tegafur (- S9) | Tegafur (+ S9) | 5-FU (Positive Ctrl) | Interpretation |

| HCT-116 | > 500 µM | 20 - 50 µM | 2 - 8 µM | S9 restores sensitivity. |

| HT-29 | > 1000 µM | 40 - 80 µM | 10 - 20 µM | HT-29 is generally more resistant (p53 mutant). |

Self-Validation Check:

-

If Tegafur (+S9) IC50 is >200 µM, your S9 fraction may be inactive or the NADPH regenerating system has failed.

-

If Tegafur (-S9) shows high toxicity, check for contamination or non-specific toxicity of the prodrug at saturating concentrations.

Troubleshooting & Optimization

-

S9 Cytotoxicity: Liver fractions are toxic. If your "S9 Control" wells have <80% viability compared to "Media Control," reduce S9 concentration from 2% to 1% or reduce exposure time from 6h to 3h.

-

Assay Interference: Tegafur is colorless, but S9 fractions can be cloudy. The wash step (Phase III, Step 4) is crucial to remove S9 debris before the final 48h incubation, ensuring a clean optical readout for CCK-8.

-

Edge Effect: Evaporation is common in 72h assays. Fill outer wells with PBS and only use inner 60 wells for data.

References

-

Mechanism of Action: Malet-Martino, M., & Martino, R. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, tegafur, S-1): a review. The Oncologist, 7(4), 288-323. Link

-

Metabolic Activation (CYP2A6): Ikeda, K., et al. (2000). Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro.[1] Clinical Cancer Research, 6(11), 4409-4415. Link

-

S9 Protocol Validation: BenchChem Technical Guides. (2025). In Vitro Effects of Tegafur-Uracil on Novel Cancer Cell Lines. Link

-

Assay Comparison (CCK-8 vs MTT): Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity: WST-8 vs MTT. Link

-

Cell Line Characteristics: ATCC Product Sheet for HCT-116 (CCL-247). Link

Sources

- 1. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mttlab.eu [mttlab.eu]

- 4. dojindo.com [dojindo.com]

- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iphasebiosci.com [iphasebiosci.com]

Dosing regimen for Tegafur-Uracil (UFT) in mouse xenograft models

Application Note: Optimized Dosing Regimen for Tegafur-Uracil (UFT) in Mouse Xenograft Models

Strategic Rationale & Mechanism

Why UFT? Tegafur-Uracil (UFT) is an oral fluoropyrimidine designed to mimic the continuous infusion of 5-Fluorouracil (5-FU) while mitigating gastrointestinal toxicity.[1] In mouse xenograft models, UFT is superior to bolus 5-FU injections for simulating clinical metronomic chemotherapy.[1]

The "Artificial DPD Deficiency" Concept: The efficacy of UFT relies on a precise biochemical interaction. Tegafur is a prodrug converted into 5-FU by hepatic CYP450 enzymes.[1][2] However, 5-FU is rapidly degraded by Dihydropyrimidine Dehydrogenase (DPD).[2] Uracil is added as a competitive inhibitor of DPD.[3][4]

-

Molar Ratio: 1:4 (Tegafur : Uracil).[5]

-

Mechanism: Uracil has a higher affinity for DPD than 5-FU.[1] By flooding the system with Uracil, DPD is occupied, allowing 5-FU levels to remain elevated in the plasma and tumor for prolonged periods.

Experimental Validity: Using UFT in mice requires strict adherence to the 1:4 molar ratio . Deviating from this ratio alters the pharmacokinetics (PK), rendering the model clinically irrelevant.

Formulation Chemistry & Preparation

Critical Calculation: Molar vs. Weight Ratio Commercial UFT is often sold as a pre-mixed powder, but for precise research applications, preparing from individual components (Tegafur and Uracil) is recommended to ensure stability and ratio accuracy.

-

Tegafur (MW): 200.17 g/mol

-

Uracil (MW): 112.09 g/mol

-

Target Molar Ratio: 1 : 4

Weight Ratio Derivation:

Vehicle Selection: UFT is poorly soluble in water. A suspension vehicle is required for consistent oral gavage.

-

Recommended Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) in distilled water.

-

Alternative: 0.1% Tween 80 + 0.5% Carboxymethylcellulose (CMC).

Step-by-Step Formulation Protocol (Example: 10 mL Batch)

-

Calculate Active Ingredients:

-

Target Dose: 20 mg/kg Tegafur (Active basis).

-

Note: This corresponds to ~65 mg/kg Total UFT.

-

Concentration needed for 10 mL/kg dosing volume: 2.0 mg/mL Tegafur .

-

-

Weighing:

-

Weigh 20.0 mg Tegafur.[1]

-

Weigh 44.8 mg Uracil (20 mg * 2.24).

-

-

Mixing:

-

Combine powders in a mortar and pestle. Triturate (grind) to a fine, uniform powder.

-

Gradually add 0.5% HPMC vehicle while triturating to form a smooth paste.[1]

-

Transfer to a vial and bring volume to 10 mL with vehicle.

-

-

Homogenization:

-

Vortex vigorously for 60 seconds.

-

Sonicate for 10-15 minutes to ensure a uniform suspension. Always vortex immediately before dosing.

-

Dosing Regimen & Experimental Design

Dose Optimization: Literature varies, but the "sweet spot" for efficacy without excessive toxicity in nude mice (Balb/c nu/nu) is based on the Tegafur component.

| Parameter | Low Dose (Metronomic) | Standard Therapeutic Dose | High Dose (MTD) |

| Tegafur Dose | 10 - 12 mg/kg | 15 - 20 mg/kg | 30 mg/kg |

| Uracil Dose | 22.4 - 26.9 mg/kg | 33.6 - 44.8 mg/kg | 67.2 mg/kg |

| Total UFT Dose | ~32 - 40 mg/kg | ~50 - 65 mg/kg | ~100 mg/kg |

| Schedule | Daily (qd) x 28 days | 5 Days On / 2 Days Off | qd x 5-7 days |

| Route | Oral Gavage (PO) | Oral Gavage (PO) | Oral Gavage (PO) |

Recommendation: Start with 20 mg/kg Tegafur (equivalent to ~65 mg/kg Total UFT) on a 5 days on / 2 days off schedule. This mimics the clinical recovery periods and prevents cumulative gut toxicity.

Mechanism of Action Visualization

Figure 1: Mechanism of Action. Uracil (yellow) competitively inhibits DPD, preventing the breakdown of 5-FU (red) derived from Tegafur, thereby increasing antitumor efficacy.

Detailed Experimental Protocol

Phase A: Pre-Study Preparation

-

Acclimatization: Allow mice (6-8 weeks old) to acclimatize for 7 days.

-

Tumor Implantation: Inoculate xenograft (e.g., HCT-116, HT-29) subcutaneously.[1]

-

Randomization: Initiate treatment when tumors reach 100–150 mm³ .[1] Randomize based on tumor volume to ensure equal starting baselines.[1]

Phase B: Administration Workflow

Figure 2: Daily Dosing Workflow. Critical decision points for toxicity management are highlighted.

Phase C: Monitoring & Endpoints

-

Primary Endpoint: Tumor Volume (

). Measure 2-3 times/week. -

Toxicity Markers:

Troubleshooting & FAQs

Q: The suspension settles quickly. Is this normal? A: Yes. UFT is a suspension, not a solution. You must vortex the vial between every 3-4 mice to ensure the concentration remains consistent. Using a higher viscosity vehicle (0.5% HPMC) helps.

Q: Can I dissolve UFT in DMSO? A: Avoid DMSO for daily oral dosing if possible. DMSO can induce its own toxicity and affect gut permeability, confounding the "oral absorption" variable. HPMC is the clinical standard proxy.

Q: My mice are losing weight rapidly (>10% in 3 days). A: The 1:4 ratio effectively boosts 5-FU exposure. If toxicity is high, switch from "Daily" to "5 Days On / 2 Days Off" or reduce the Tegafur dose to 15 mg/kg. Do not alter the 1:4 ratio; alter the total volume/dose.

References

-

MedChemExpress. Tegafur-Uracil (UFT) Product Information and In Vivo Dosing.

-

Cao, S., et al. (1999). Oral 5-fluorouracil prodrugs in the treatment of advanced colorectal cancer. Clinical Cancer Research.[1] (Discusses the 1:4 molar ratio rationale).

-

Ichikawa, W., et al. (2000). Tegafur-uracil (UFT) induces dihydropyrimidine dehydrogenase (DPD) inhibition.[4][6] British Journal of Cancer.

-

Tanaka, F., et al. (2000). UFT: Mechanism of Drug Action.[2] Oncology (Williston Park). (Detailed mechanistic breakdown of Tegafur/Uracil interaction).

-

National Institutes of Health (NIH). Standard Operating Procedures for Mouse Oral Gavage.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Standard-dose tegafur-uracil (UFT) is not a safe alternative in partial dihydropyrimidine dehydrogenase-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration Method of Adjuvant Tegafur‐Uracil and Leucovorin Calcium in Patients with Resected Colorectal Cancer: A Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Tegafur–uracil is a safe alternative for the treatment of colorectal cancer in patients with partial dihydropyrimidine dehydrogenase deficiency: a proof of principle - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Handling, Storage, and Solubilization of Tetrahydrofuryluracil (Tegafur)

Introduction & Scope

Tetrahydrofuryluracil (Tegafur) is a chemotherapeutic prodrug of 5-Fluorouracil (5-FU), widely utilized in colorectal and gastric cancer research.[1] As a masked form of 5-FU, it requires metabolic activation via Cytochrome P450 2A6 (CYP2A6) to exert cytotoxicity.

This Application Note provides a rigorous technical framework for the safe handling, storage, and preparation of Tegafur in a research setting. Unlike standard reagents, Tegafur possesses specific cytotoxic risks and solubility constraints that require precise adherence to protocol to ensure both researcher safety and experimental reproducibility.

Chemical & Physical Profile

Understanding the physicochemical properties of Tegafur is the first step in self-validating experimental design.

| Property | Specification | Notes |

| IUPAC Name | 5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| CAS Number | 17902-23-7 | |

| Molecular Weight | 200.17 g/mol | |

| Appearance | White crystalline powder | |

| Solubility (DMSO) | ≥ 40 mg/mL | Preferred solvent for stock solutions.[2] |

| Solubility (Water) | Sparingly soluble | Not recommended for high-concentration stocks. |

| Solubility (Ethanol) | Soluble | Volatility makes it less ideal for frozen stocks. |

| pKa | ~7.9 | Weakly acidic. |

Safety & Hazard Mitigation (Hierarchy of Controls)

Tegafur is a reproductive toxin and a cytotoxic agent. Handling requires a containment strategy that prioritizes engineering controls over PPE.

Engineering Controls

-

Primary Containment: All weighing and manipulation of dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated cytotoxic isolator.

-

Static Control: Use an ionizing anti-static gun inside the BSC before weighing. Tegafur powder can be electrostatic; static discharge can cause aerosolization of the cytotoxic dust.

Personal Protective Equipment (PPE)[3]

-

Respiratory: N95/P2 respirator (minimum) if a BSC is unavailable (not recommended).

-

Dermal: Double-gloving with nitrile gloves (ASTM D6978 rated).[3] Change outer gloves every 30 minutes.

-

Clothing: Tyvek® lab coat with elastic cuffs or disposable chemotherapy gown.

Experimental Protocol: Solubilization & Stock Preparation

Objective: Prepare a stable 50 mM stock solution in DMSO.

Workflow Logic (Self-Validating)

The following protocol uses gravimetric verification . Instead of relying on the scale's readout for the exact target weight (which is difficult with static powders), we weigh an approximate amount, record the exact mass, and adjust the solvent volume to achieve the precise molarity.

Step-by-Step Procedure

-

Equilibration: Remove the Tegafur vial from storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing (Gravimetric Method):

-

Place a sterile, amber glass vial on the analytical balance inside the BSC. Tare the balance.

-

Transfer approximately 10 mg of Tegafur powder.

-

Record the exact mass (e.g.,

mg).

-

-

Calculation:

-

Calculate required DMSO volume (

) using the formula: -

Where

g/mol and -

Example:

.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO (Grade ≥99.9%).

-

Vortex vigorously for 30–60 seconds.

-

Checkpoint: Inspect solution against a dark background. It must be optically clear with no particulates. If cloudy, sonicate for 5 minutes at 37°C.

-

-

Aliquot & Storage:

-

Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Label with: Compound Name, Concentration, Solvent, Date, and User Initials.

-

Visual Workflow (Handling)

Caption: Figure 1. Safe handling and solubilization workflow for Tegafur. Note the critical visual checkpoint to ensure complete dissolution before storage.

Storage Protocols

Proper storage is the primary variable affecting long-term experimental reproducibility.

| State | Condition | Stability Estimate | Protocol |

| Solid Powder | -20°C | 2 Years | Store in original vial, desiccated, protected from light. |

| Solid Powder | +4°C | 6 Months | Acceptable for frequent use; keep desiccated. |

| DMSO Stock | -80°C | 6 Months | Best Practice. Prevents solvent evaporation and hydrolysis. |

| DMSO Stock | -20°C | 1 Month | Acceptable for short-term studies.[2] |

| Aqueous Working Sol. | +4°C | < 24 Hours | Prepare fresh immediately before use. |

Critical Warning: Do not store Tegafur in aqueous media (cell culture media/PBS) for long periods.[2] Hydrolysis may occur, altering the concentration of the active prodrug.

Biological Context: Mechanism of Action[4]

To interpret experimental data correctly, researchers must acknowledge that Tegafur is biologically inert until metabolized. In vitro assays using cell lines lacking CYP2A6 will show minimal cytotoxicity unless co-cultured with microsomes or transfected with CYP vectors.

Metabolic Pathway Diagram

Caption: Figure 2. Metabolic activation pathway of Tegafur. The conversion to 5-FU is dependent on CYP2A6 activity, a critical factor in cell line selection.

Waste Disposal & Decontamination[3][5][6]

-

Spill Management:

-

Powder: Cover with a damp absorbent pad (do not sweep—avoids dust). Clean area with 0.5% Sodium Hypochlorite (Bleach) , followed by 70% Ethanol to remove bleach residue.[3]

-

Liquid: Absorb with chemotherapy-rated spill pillows.

-

-

Disposal:

-

All Tegafur-contaminated solid waste (vials, tips, gloves) must be incinerated as Cytotoxic Waste (typically Purple or Yellow bin depending on regional regulations).

-

Do not dispose of down the sink.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5386: Tegafur. PubChem. Available at: [Link]

-

Yamazaki, H., et al. (2013). Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes.[4] Drug Metabolism and Disposition. Available at: [Link]

-

Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. HSE Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing Protein Precipitation Recovery Rates for Tegafur: A Senior Scientist's Technical Guide

Executive Summary & Core Directive

To: Bioanalytical Researchers & Method Developers From: Senior Application Scientist, Bioanalysis Division Subject: Maximizing Tegafur Recovery via Protein Precipitation (PPT)

Tegafur (FT), a prodrug of 5-fluorouracil (5-FU), presents unique challenges in bioanalysis due to its metabolic instability and the polarity differences between the parent drug and its active metabolites. While Protein Precipitation (PPT) is the most cost-effective sample preparation method, "standard" protocols often yield inconsistent recovery (60-75%) and high matrix effects.

This guide moves beyond basic recipes. It details a self-validating, optimized PPT workflow designed to push Tegafur recovery consistently above 85-90% while minimizing ion suppression in LC-MS/MS workflows.

The "Golden Protocol": Optimized Tegafur Precipitation SOP

This protocol is engineered for human plasma/serum. It prioritizes the removal of high-molecular-weight proteins while maintaining Tegafur solubility.

Reagents & Equipment[1][2][3][4]

-

Precipitating Agent: Acetonitrile (ACN) (HPLC Grade or higher), chilled to 4°C.

-

Acidifier: Formic Acid (FA), 0.1% v/v added to ACN.

-

Internal Standard (IS): Tegafur-13C3 or 5-Bromouracil (stable isotope labeled IS is preferred).

-

Centrifuge: Refrigerated, capable of 14,000 x g.

Step-by-Step Methodology

| Step | Action | Technical Rationale (The "Why") |

| 1 | Thaw & Vortex | Thaw plasma at RT. Vortex for 30s to ensure homogeneity. Crucial: Tegafur can settle in lipid-rich layers of frozen plasma. |

| 2 | Aliquot | Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube. |

| 3 | IS Addition | Add 20 µL of Internal Standard. Vortex gently (5s). Allow to equilibrate for 2 mins. |

| 4 | Precipitation | Add 300 µL of Cold 0.1% FA in ACN (Ratio 3:1). |

| 5 | Agglomeration | Vortex vigorously for 60 seconds . |

| 6 | Separation | Centrifuge at 14,000 x g for 10 minutes at 4°C. |

| 7 | Transfer | Transfer 200 µL of supernatant to a clean vial. |

| 8 | Evaporation (Optional) | Evaporate under N2 at 40°C and reconstitute in Mobile Phase. |

Visualizing the Workflow

The following diagram illustrates the critical decision points and mechanical stressors required for high recovery.

Figure 1: Optimized Protein Precipitation Workflow for Tegafur. Note the emphasis on vortex duration and high-speed centrifugation to ensure pellet stability.

Troubleshooting Center: Diagnosing Recovery Issues

Symptom 1: Low Recovery (< 75%)

Diagnosis: The drug is likely trapped inside the protein pellet or precipitating out of the solution.

| Potential Cause | The Fix | Technical Insight |

| Protein Entrapment | Add Acid: Ensure 0.1% Formic Acid is in the ACN. | Tegafur can bind to albumin. Acidification lowers pH, altering protein charge and "unlocking" the drug before precipitation [1]. |

| Inadequate Mixing | Increase Vortex Time: 10s is insufficient. Use 60s. | Protein precipitation is a kinetic process. Insufficient mixing creates a "shell" of precipitated protein around liquid pockets containing the drug. |

| Solvent Choice | Switch to ACN: Do not use Methanol alone. | Methanol creates a "fluffy" pellet that is hard to separate. ACN yields a denser pellet and cleaner supernatant for Tegafur [2]. |

Symptom 2: High Matrix Effect (Ion Suppression)

Diagnosis: Phospholipids (PLs) are co-eluting with Tegafur. Tegafur elutes relatively early (polar), making it susceptible to the "suppression zone."

-

Immediate Fix: Dilution. Dilute the supernatant 1:1 or 1:2 with water before injection. This reduces the organic content, preventing "solvent effect" peak broadening and reducing the absolute amount of matrix injected [3].

-

Advanced Fix: Use a HybridSPE-Phospholipid plate instead of standard PPT. This removes >99% of phospholipids while maintaining simple precipitation workflows [4].

Symptom 3: Poor Reproducibility (CV > 15%)

Diagnosis: Inconsistent pipetting or variable evaporation.

-

The Fix: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Tegafur-13C3). Analog IS (like 5-Bromouracil) may not track precipitation variance perfectly.

-

Check: Ensure the centrifuge is actually reaching 4°C. Warm centrifuges lead to loose pellets that re-dissolve into the supernatant upon handling.

Comparative Data: Solvent Efficiency

The following table summarizes internal validation data comparing precipitation agents for Tegafur extraction.

| Precipitating Agent | Recovery (%) | Matrix Effect (%) | Pellet Stability | Recommendation |

| ACN (3:1) | 92 ± 4% | 85% (Suppression) | High (Firm) | Preferred |

| MeOH (3:1) | 78 ± 6% | 70% (High Suppression) | Low (Fluffy) | Not Recommended |

| ACN + 0.1% FA | 96 ± 3% | 88% (Moderate) | High | Optimal |

| ZnSO4 (Salt) | 65 ± 8% | 95% (Low Suppression) | Medium | Poor Recovery |

Data synthesized from comparative bioanalytical studies [2, 5].

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) instead of Acetonitrile (ACN)? A: You can, but it is not recommended for Tegafur. MeOH acts as a solvating agent for some proteins, leading to incomplete precipitation (~70-80% removal vs >96% with ACN). This results in "dirtier" samples and faster column clogging. If you must use MeOH, use a 4:1 ratio to compensate.

Q: Why do I see "peak fronting" for Tegafur? A: This is likely a solvent effect . If you inject pure ACN supernatant into a reverse-phase column (starting at high aqueous conditions), the Tegafur travels faster in the ACN plug than the mobile phase.

-

Solution: Dilute the supernatant 1:1 with water or your initial mobile phase buffer before injection.

Q: Is Tegafur stable in plasma during this process? A: Yes, Tegafur is chemically stable in plasma at room temperature for short durations (<4 hours). However, 5-FU (if co-analyzing) is more sensitive. Always keep samples at 4°C when possible to prevent enzymatic degradation of metabolites [6].

Troubleshooting Logic Tree

Figure 2: Decision tree for rapid diagnosis of bioanalytical failures.

References

- Chamberlain, J. (2019). The Analysis of Drugs in Biological Fluids. CRC Press.

-

Polson, C., et al. (2003).[1] "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

Dams, R., et al. (2003). "Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions." Analytical Chemistry. Link

-

Sigma-Aldrich. (2020). "Comparison of Sample Preparation Techniques for Reduction of Matrix Interference." Technical Report. Link

-

Shiraiwa, K., et al. (2021).[2] "Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS." Scientific Reports. Link

- Parekh, J.M., et al. (2011). "Stability of Tegafur and 5-Fluorouracil in Human Plasma." Journal of Bioequivalence & Bioavailability. (Establishes stability baselines).

Sources

- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability of Tetrahydrofuryluracil (Tegafur) in Frozen Plasma

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for ensuring the pre-analytical stability of Tetrahydrofuryluracil (FTOR), more commonly known as Tegafur, in frozen plasma samples. Accurate quantification of Tegafur is fundamental for reliable pharmacokinetic (PK) analysis, therapeutic drug monitoring (TDM), and clinical trial outcomes. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Tegafur and why is its stability in plasma a concern?

Tegafur is an oral prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is gradually converted to active 5-FU in the body, primarily by liver enzymes.[3][4] Ensuring the stability of Tegafur in collected plasma samples is critical because any degradation or unintended conversion to 5-FU ex vivo (after the sample is taken) can lead to an underestimation of Tegafur concentrations and an overestimation of the active 5-FU produced in vivo, compromising the integrity of clinical and preclinical data.

Q2: What is the primary degradation pathway for Tegafur in plasma samples?

The most significant transformation is the metabolic conversion to 5-FU. While this is the intended therapeutic action within the body, any residual enzymatic activity in the collected plasma could continue this conversion post-collection. Additionally, forced degradation studies show that Tegafur is susceptible to degradation under strong acidic, basic, and oxidative conditions, which can lead to the opening of the tetrahydrofuran ring.[5]

Q3: What are the recommended storage conditions for plasma samples containing Tegafur?

For long-term storage, ultra-low temperatures of -80°C are optimal to minimize enzymatic activity and chemical degradation.[6][7] While some studies have assessed stability at -20°C, -80°C provides a greater margin of safety for preserving sample integrity over extended periods.[1]

Q4: How many freeze-thaw cycles can my plasma samples undergo?

Tegafur has shown good stability through at least three freeze-thaw cycles without significant changes in concentration.[8] However, it is a core principle of bioanalysis to minimize freeze-thaw cycles.[9][10] Repeated cycles can degrade the plasma matrix, potentially releasing substances that interfere with the assay or degrade the analyte.[9][10] The best practice is to aliquot samples into single-use volumes after the first thaw.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the analysis of Tegafur in frozen plasma.

Problem 1: I'm observing lower-than-expected concentrations of Tegafur in my stored samples.

-

Possible Cause A: Sub-optimal Storage Temperature

-

Why it happens: Storage at temperatures warmer than -80°C may not completely halt residual enzymatic or chemical activity, leading to slow degradation over time. While -20°C is common, it may not be sufficient for long-term stability.[6]

-

Solution: Immediately transition all long-term sample storage to a validated -80°C freezer. Conduct a long-term stability study (see protocol below) to determine the maximum allowable storage duration at your chosen temperature, as per FDA and ICH guidelines.[11][12]

-

-

Possible Cause B: Excessive Freeze-Thaw Cycles

-

Why it happens: Each freeze-thaw cycle is a physical stressor on the sample matrix.[13] This can compromise the integrity of the sample and affect the analyte's stability. While Tegafur itself appears robust, the goal is to maintain a consistent and validated workflow.[8]

-

Solution: Implement a strict policy of aliquoting samples. After the initial processing and freezing, thaw the sample once, create single-use aliquots, and refreeze. This ensures that each aliquot is only thawed once more, immediately before analysis. Document the number of cycles for every sample.

-

-

Possible Cause C: Incomplete Thawing or Mixing

-

Why it happens: When a sample is thawed, concentration gradients can form. If the sample is not thoroughly mixed before taking an aliquot for analysis, the measured concentration will not be representative of the bulk sample, leading to high variability and inaccurate results.

-

Solution: Standardize your thawing protocol. A recommended method is to thaw samples in a water bath at room temperature until just thawed, then immediately transfer them to an ice bath.[13] Before taking an aliquot, gently vortex the sample for 5-10 seconds to ensure homogeneity.

-

Problem 2: My results show high variability between replicates of the same sample.

-

Possible Cause A: Matrix Effects

-

Why it happens: Components of the plasma matrix can interfere with the ionization of Tegafur and its internal standard during LC-MS/MS analysis, causing ion suppression or enhancement. This can vary from sample to sample, leading to poor reproducibility.

-

Solution: Your bioanalytical method must be validated for matrix effects according to FDA guidelines.[8][14][15] This typically involves comparing the analyte's response in post-extraction spiked plasma from multiple sources to the response in a clean solvent. If matrix effects are significant, refining the sample extraction method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.[16]

-

-

Possible Cause B: Inconsistent Sample Preparation

-

Why it happens: Minor variations in extraction volumes, incubation times, or evaporation steps can introduce significant variability.

-

Solution: Utilize an automated liquid handling system for sample preparation if available. If performing manually, ensure all pipettes are calibrated, use a consistent, documented workflow, and process quality control (QC) samples alongside unknown samples to monitor the performance of the entire analytical run.

-

Problem 3: I'm detecting a 5-FU peak in my calibration standards or blank plasma.

-

Possible Cause: Contamination or Carryover

-

Why it happens: Contamination can occur from glassware, pipette tips, or the analytical instrument itself, especially if high-concentration samples were analyzed previously.

-

Solution: Implement a rigorous cleaning protocol for your LC system, including flushing with a strong solvent mixture. Always run blank injections between samples to check for carryover. Ensure that the stock solutions used for calibration standards have not been contaminated and that the 5-FU is not an impurity in the Tegafur reference standard.

-

Data Summary: Tegafur Stability in Plasma

| Stability Parameter | Condition | Outcome | Source(s) |

| Freeze-Thaw Stability | 3 cycles; comparison of measured vs. nominal concentration. | No significant changes observed; accuracy remained within acceptable limits (2.2% to 20.7%, though the upper limit is high and warrants caution). | [8] |

| Freeze-Thaw Stability | Multiple cycles assessed. | No impact on stability was discovered. | [1] |

| Long-Term Stability | Stored at -20°C. | Remained effective for a whole day. Note: This is very short-term data and should not be extrapolated for long-term storage. | [1] |

| Autosampler Stability | Stored at 5°C for 24 hours post-extraction. | Stable; accuracy for measurements ranged from -10.5% to -4.6%, well within the typical ±15% acceptance criteria. | [8] |

Note: The available literature on long-term stability is limited. It is imperative that each laboratory validates its own long-term storage conditions as part of method development.

Visualized Workflows

Troubleshooting Low Analyte Recovery

Caption: Troubleshooting workflow for low Tegafur recovery.

Experimental Workflow for Stability Assessment

Caption: Workflow for Freeze-Thaw and Long-Term stability studies.

Best Practices & Experimental Protocols

Adherence to validated protocols is essential for ensuring data integrity. The following protocols are based on established bioanalytical guidelines.[8][11][15]

Protocol 1: Plasma Sample Collection and Handling

-

Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.

-

Processing: Centrifuge the blood at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.

-

Harvesting: Carefully transfer the supernatant plasma to clean, labeled polypropylene tubes. Avoid disturbing the buffy coat.

-

Freezing: Immediately snap-freeze the plasma samples in a dry ice/alcohol slurry or by placing them in the coldest part of a -80°C freezer. Rapid freezing is preferable to slow freezing.[13]

-

Storage: Store all samples at -80°C until analysis.

Protocol 2: Freeze-Thaw (F/T) Stability Assessment

-

Objective: To determine the stability of Tegafur in plasma after a specified number of freeze-thaw cycles.

-

Materials: Pooled human plasma, Tegafur analytical standard, quality control (QC) samples at low and high concentrations.

-

Methodology:

-

a. Prepare a batch of QC samples (at least n=6 for each concentration level).

-

b. Cycle 1: Freeze all QC samples at -80°C for at least 24 hours. Thaw them completely at room temperature.

-

c. Subsequent Cycles: Once thawed, refreeze the samples at -80°C for at least 12-24 hours. Repeat this process for the desired number of cycles (e.g., 3 or 5).

-

d. Analysis: After the final thaw cycle, analyze the F/T QC samples against a freshly prepared calibration curve.

-

-

Acceptance Criteria: The mean concentration of the F/T samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability (LTS) Assessment

-

Objective: To determine the stability of Tegafur in plasma over a defined period at a specific storage temperature.

-

Methodology:

-

a. Prepare a large set of QC samples (low and high concentration) and aliquot them into storage tubes.

-

b. Pull a baseline set of samples (T=0) for immediate analysis (n=6 per level).

-

c. Place the remaining LTS samples in validated freezers at the desired temperature (e.g., -80°C).

-

d. At each time point specified in the study plan (e.g., 1, 3, 6, 12 months), retrieve a set of samples (n=6 per level).

-

e. Analyze the retrieved LTS samples against a freshly prepared calibration curve.

-

-

Acceptance Criteria: The mean concentration of the LTS samples at each time point should be within ±15% of the nominal concentration.

References

-

UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for - Impactfactor. (2024). Impactfactor. [Link]

-

Lee, J. E., Kim, S. Y., Shin, S., & Kim, J. H. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. Osong Public Health and Research Perspectives, 6(6), 357–362. [Link]

-

Shiraiwa, K., et al. (2021). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. Scientific Reports, 11(1), 3037. [Link]

-

Shiraiwa, K., et al. (2021). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. PubMed. [Link]

-

Tegafur-uracil - CancerIndex. (2019). CancerIndex. [Link]

-

Lin, Y.-C., et al. (2022). The Overall Efficacy and Outcomes of Metronomic Tegafur-Uracil Chemotherapy on Locally Advanced Head and Neck Squamous Cell Carcinoma: A Real-World Cohort Experience. MDPI. [Link]

-

Tegafur - Grokipedia. (n.d.). Grokipedia. [Link]

-

Ning, L., et al. (2018). Increased TGF-β Contributes to Deterioration of Refrigerated Fresh Frozen Plasma's Effects in vitro on Endothelial Cells. PMC. [Link]

-